Isonaamine B

Description

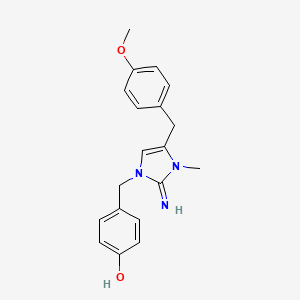

Isonaamine B is a bioactive imidazole alkaloid first isolated from marine sponges of the genus Leucetta, specifically Leucetta chagosensis and Leucetta cf. chagosensis . It belongs to a family of marine-derived alkaloids characterized by a benzyl-substituted imidazole core. Structurally, this compound contains a 2-aminoimidazole moiety with bis-benzyl substitutions at the 4- and 5-positions (Figure 1). Its molecular formula is $ \text{C}{20}\text{H}{23}\text{N}3\text{O}3 $, with a molecular weight of 353.42 g/mol .

Properties

Molecular Formula |

C19H21N3O2 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

4-[[2-imino-4-[(4-methoxyphenyl)methyl]-3-methylimidazol-1-yl]methyl]phenol |

InChI |

InChI=1S/C19H21N3O2/c1-21-16(11-14-5-9-18(24-2)10-6-14)13-22(19(21)20)12-15-3-7-17(23)8-4-15/h3-10,13,20,23H,11-12H2,1-2H3 |

InChI Key |

JIBAGYXFZSHPGG-UHFFFAOYSA-N |

SMILES |

CN1C(=CN(C1=N)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)OC |

Canonical SMILES |

CN1C(=CN(C1=N)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)OC |

Synonyms |

isonaamine B |

Origin of Product |

United States |

Comparison with Similar Compounds

Isonaamine C

Structural Differences :

- Isonaamine C shares the bis-benzyl imidazole core but lacks the 2-amino substituent, instead featuring a hydroxyl group at the 2-position . Biological Activity:

- Exhibits cytotoxicity comparable to Isonaamine B, though with slight variations in potency across cell lines due to altered hydrogen-bonding capabilities .

Synthesis : - Synthesized in 6 steps via halogen-metal exchange and Grignard reactions, achieving a 27% overall yield .

Isonaamidine E

Structural Differences :

- Contains a hydantoin ring fused to the imidazole core, introducing additional hydrogen-bonding sites .

Biological Activity : - Demonstrates moderate cytotoxicity ($ \text{GI}_{50} $: 5–10 µg/mL) but shows enhanced selectivity for EGFR-overexpressing cells compared to this compound .

Synthesis : - Requires 7 steps, including hydantoin ring formation via reaction with 1-methylparabanic acid, yielding 14% overall efficiency .

Naamine A

Structural Differences :

Table 1: Key Properties of this compound and Analogues

| Compound | Structure | Cytotoxicity ($ \text{GI}_{50} $, µg/mL) | Synthesis Yield | Key Target |

|---|---|---|---|---|

| This compound | Bis-benzyl, 2-aminoimidazole | 1.3–7.0 | Not reported | Broad-spectrum |

| Isonaamine C | Bis-benzyl, 2-hydroxy | 2.0–8.5 | 27% | Tumor cell lines |

| Isonaamidine E | Hydantoin-fused imidazole | 5.0–10.0 | 14% | EGFR |

| Naamine A | Mono-benzyl, hydroxyl | 8.0–15.0 | Not reported | Moderate targets |

Key Findings :

Structure-Activity Relationship (SAR): Bis-benzyl substitution (this compound vs. Naamine A) correlates with increased cytotoxicity. The 2-amino group (this compound) enhances potency compared to 2-hydroxyl (Isonaamine C) .

Synthetic Efficiency :

- Isonaamine C and Isonaamidine E are synthesized via a standardized route involving 4,5-diiodoimidazole functionalization, but yields vary due to additional steps (e.g., hydantoin ring formation) .

Functional Comparison with Non-Imidazole Analogues

Topsentin (Imidazole-Based)

Q & A

Q. How can researchers ensure ethical compliance in studies involving this compound and biological samples?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples, including informed consent and anonymization. For animal studies, follow ARRIVE 2.0 guidelines for reporting and minimize sample size via power calculations. Disclose conflicts of interest and funding sources transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.